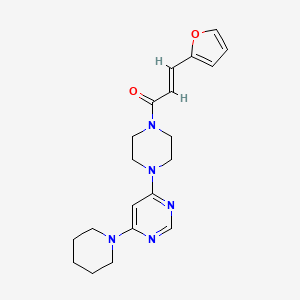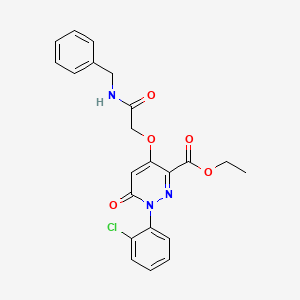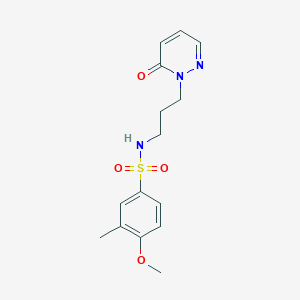![molecular formula C17H16BrN3O2S2 B2405613 (5-Bromthiophen-2-yl)(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanon CAS No. 897477-51-9](/img/structure/B2405613.png)
(5-Bromthiophen-2-yl)(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound “(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the mass spectrometry data provides information about the molecular weight of the compound . The CHN analysis provides information about the percentage composition of carbon, hydrogen, and nitrogen in the compound .Wissenschaftliche Forschungsanwendungen
- Antikrebsmittel: Forscher haben Derivate dieser Verbindung als potenzielle Antikrebsmittel untersucht. Ihre einzigartige Struktur und Reaktivität machen sie zu interessanten Kandidaten für die Hemmung des Wachstums von Krebszellen .
- Neurologische Erkrankungen: Der Piperazin-Anteil der Verbindung deutet auf eine mögliche Verwendung bei der Entwicklung von Medikamenten für neurologische Erkrankungen wie Schizophrenie oder Angstzustände hin .
- Organische Halbleiter: Das Bromthiophen-Fragment trägt zu den elektronischen Eigenschaften der Verbindung bei. Es könnte in organische Halbleiter integriert werden, die in flexiblen Displays, Solarzellen und Transistoren verwendet werden .
- Licht emittierende Materialien: Forscher haben verwandte Verbindungen aufgrund ihrer Fluoreszenzeigenschaften als Fluorophore untersucht. Diese Materialien finden Anwendung in optoelektronischen Geräten .
- Enzymhemmer: Die Struktur der Verbindung könnte es ihr ermöglichen, mit bestimmten Enzymen zu interagieren. Forscher könnten ihr Potenzial als Enzymhemmer für therapeutische Zwecke untersuchen .
- Fluoreszenzstudien: Die Untersuchung des Fluoreszenzverhaltens dieser Verbindung kann Einblicke in ihre elektronischen Übergänge und Eigenschaften im angeregten Zustand liefern. Solche Studien tragen zu unserem Verständnis molekularer Wechselwirkungen bei .
- Metallchelatisierung: Die Piperazin- und Thiazol-Fragmente könnten mit Metallionen koordinieren. Forscher könnten ihr Komplexierungsverhalten und mögliche Anwendungen in der Katalyse oder Sensorik untersuchen .
- Fluoreszierende Sonden: Derivate dieser Verbindung könnten als fluoreszierende Sonden für die Zellbildgebung dienen. Ihre selektive Bindung an bestimmte Ziele könnte bei der Visualisierung biologischer Prozesse helfen .
Medizinische Chemie und Arzneimittelentwicklung
Materialwissenschaften und organische Elektronik
Chemische Biologie und Enzyminhibition
Photophysik und Spektroskopie
Koordinationschemie und Metallkomplexe
Biologische Bildgebung und Sonden
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its anti-tubercular activity and the development of new methods for its synthesis . Additionally, the compound could be used as an intermediate for the synthesis of biologically active compounds and fluorophores .
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUCPPCTWZYXAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)



![5-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B2405545.png)
![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)



![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)
